N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide
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Overview
Description
The compound is a derivative of bipyridine, which is an organic compound with two pyridine rings . Bipyridines are widely used as ligands in coordination chemistry . The presence of the bromo and amide functional groups suggests that this compound might have interesting reactivity and could potentially be used in various chemical reactions.
Synthesis Analysis
Bipyridines can be synthesized through various methods, including the reaction of pyridine derivatives . The synthesis of non-centrosymmetric, dipolar 4,4′-bipyridines bearing functionalized pyridyl moieties has been described . This involves selective substitution on one pyridyl motif that could contain electron-donating or electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of bipyridines is characterized by two pyridine rings connected at the 2 and 2’ positions . The presence of bromo and amide functional groups in your compound would likely influence its overall structure and properties.Chemical Reactions Analysis
Bipyridines are known to participate in various chemical reactions, often serving as ligands in coordination chemistry . The specific reactions that “N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide” might undergo would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Bipyridines, for example, are generally colorless solids that are soluble in organic solvents . The presence of bromo and amide functional groups in your compound would likely influence its properties.Scientific Research Applications
Biologically Active Molecules
Bipyridine derivatives like N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide are often used in the development of biologically active molecules. These compounds can interact with biological systems, potentially leading to new pharmaceuticals that target specific enzymes or receptors within the body .
Ligands in Transition-Metal Catalysis
In the field of catalysis, these derivatives serve as ligands that can bind to transition metals, forming complexes that are essential for catalyzing various chemical reactions. This application is crucial for industrial processes, including the synthesis of polymers and fine chemicals .
Photosensitizers
These bipyridine derivatives can act as photosensitizers in solar cells or photodynamic therapy. As photosensitizers, they absorb light and transfer energy or electrons, which can be harnessed in solar energy conversion or to initiate therapeutic reactions in medical treatments .
Viologens
Upon functionalization, such as quaternization of the nitrogen atoms, bipyridine derivatives can become viologens. These are known for their electrochemical properties, making them useful in the development of electrochromic devices, batteries, and sensors .
Supramolecular Architectures
The ability of bipyridine derivatives to form non-covalent interactions allows them to be used in constructing supramolecular architectures. These structures have potential applications in nanotechnology, molecular recognition, and the development of new materials .
Synthetic Transformations
Bipyridine derivatives are also pivotal in synthetic chemistry, where they can be used to facilitate novel transformations. This includes their role in cross-coupling reactions, which are valuable for creating complex organic molecules .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O/c18-15-8-14(9-20-11-15)17(23)22-10-13-2-1-5-21-16(13)12-3-6-19-7-4-12/h1-9,11H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMQAMJNNDMMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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